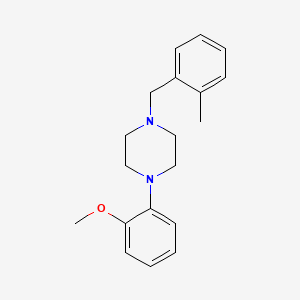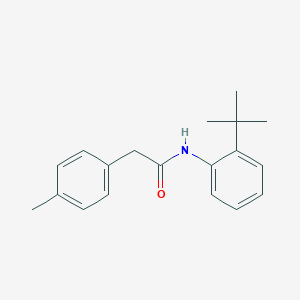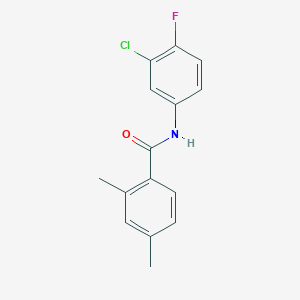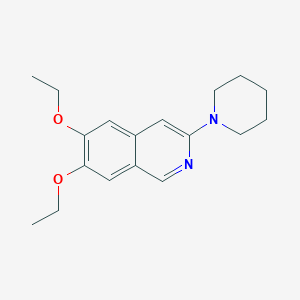![molecular formula C15H18BrNO B5761275 1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
1-[3-(4-bromophenyl)acryloyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-bromophenyl)acryloyl]azepane is a novel compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the azepane family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-[3-(4-bromophenyl)acryloyl]azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-bromophenyl)acryloyl]azepane has both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the expression of certain genes involved in tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(4-bromophenyl)acryloyl]azepane in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]azepane. One direction is to further investigate its anti-tumor properties and to explore its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and to investigate its potential use in the treatment of inflammatory diseases. Additionally, future studies could focus on improving the solubility of this compound in water to make it more practical for lab experiments.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane. The most common method involves the reaction of 4-bromobenzaldehyde with 3-aminocrotonic acid followed by cyclization to form the azepane ring. The resulting compound is then treated with acryloyl chloride to form 1-[3-(4-bromophenyl)acryloyl]azepane.
Applications De Recherche Scientifique
1-[3-(4-bromophenyl)acryloyl]azepane has shown potential in several scientific research applications. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKGOSYSIVQEY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)




![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)

